

Fungal Sources of Ophiobolin G: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ophiobolin G*

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This technical guide provides a comprehensive overview of the fungal sources of **Ophiobolin G**, a sesterterpenoid with significant biological activities. The document details the primary fungal producers, quantitative data on production, experimental protocols for isolation and cultivation, and the biosynthetic pathways involved in its formation.

Fungal Producers of Ophiobolin G

Ophiobolin G is a secondary metabolite produced by several species of filamentous fungi, predominantly within the genus *Aspergillus*. Research has identified the following species as key producers:

- *Aspergillus ustus*: This species is a well-documented source of a variety of ophiobolins, including **Ophiobolin G**. Marine-derived strains of *A. ustus* have been a particular focus of study.
- *Aspergillus calidoustus*: Strains of this species, including those isolated from indoor environments, have been shown to produce **Ophiobolin G**, often in conjunction with Ophiobolin K.^[1]
- *Aspergillus flocculosus*: Marine-derived strains of this fungus have been identified as producers of **Ophiobolin G** derivatives.^[2]

- *Emericella varicolor* (reclassified as *Aspergillus stellatus*): This species is another known producer of a range of ophiobolins, including **Ophiobolin G**.[\[3\]](#)

Quantitative Production of Ophiobolin G and Related Compounds

Direct comparative data on the production yields of **Ophiobolin G** across different fungal species is limited in the existing literature. However, data on related ophiobolins and specific strains provide valuable insights into the production potential.

Fungal Species	Compound	Yield	Culture Conditions	Reference
<i>Aspergillus ustus</i> (genetically modified)	Ophiobolin C	200 mg/L	Not specified	[4] [5] [6]
<i>Aspergillus flocculosus</i>	14,15-dehydro-6-epi-ophiobolin G	2.2 mg	From 22g crude extract of solid rice medium culture	[7]
<i>Aspergillus flocculosus</i>	14,15-dehydro-ophiobolin G	3.1 mg	From 22g crude extract of solid rice medium culture	[7]
<i>Bipolaris</i> sp.	Ophiobolin A	235 mg/L	Liquid culture, 21 days	[8]

Experimental Protocols

The following sections outline generalized methodologies for the cultivation of **Ophiobolin G**-producing fungi and the subsequent extraction and purification of the compound. These protocols are compiled from various sources and should be optimized for specific fungal strains and laboratory conditions.

Fungal Cultivation

A common method for cultivating *Aspergillus* species for the production of secondary metabolites is through solid-state fermentation on a rice medium.

Materials:

- Rice
- Sea salt (for marine-derived strains)
- Distilled water
- Erlenmeyer flasks (1 L)
- Autoclave
- Fungal strain of interest (e.g., *Aspergillus ustus*)

Procedure:

- Prepare the solid medium by adding rice (e.g., 200 g), sea salt (e.g., 2.5 g for marine strains), and distilled water (e.g., 200 mL) to each 1 L Erlenmeyer flask.
- Autoclave the flasks to sterilize the medium.
- Inoculate the cooled, sterile medium with the fungal strain.
- Incubate the flasks at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 21-30 days) until fungal growth and metabolite production are optimal.

Extraction and Purification of Ophiobolin G

Materials:

- Ethyl acetate
- Acetone

- Methanol
- Hexane
- Silica gel for column chromatography
- High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

- Extraction:
 1. At the end of the incubation period, the fungal culture is harvested.
 2. The entire culture (mycelia and solid medium) is extracted with an organic solvent, typically ethyl acetate or a mixture of acetone and ethyl acetate.
 3. The organic extract is collected and concentrated under reduced pressure to yield a crude extract.
- Fractionation:
 1. The crude extract is then subjected to preliminary fractionation using techniques such as solvent partitioning (e.g., between 90% aqueous methanol and petroleum ether) to separate compounds based on polarity.
- Chromatographic Purification:
 1. The fraction containing the ophiobolins is further purified using column chromatography on silica gel.
 2. A gradient elution system with solvents of increasing polarity (e.g., hexane to ethyl acetate) is used to separate the compounds.
 3. Fractions are collected and analyzed (e.g., by thin-layer chromatography) to identify those containing **Ophiobolin G**.

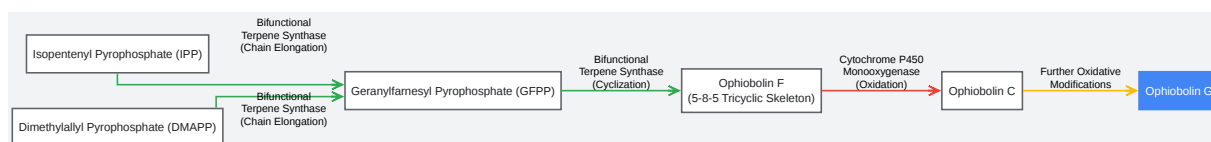
4. Final purification is typically achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).

Biosynthesis of Ophiobolins

The biosynthesis of ophiobolins in *Aspergillus ustus* has been elucidated and involves a complex pathway starting from the basic building blocks of isoprene units.

Ophiobolin Biosynthesis Pathway in *Aspergillus ustus*

The biosynthesis of the ophiobolin core structure is initiated from the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A bifunctional terpene synthase is responsible for both the elongation of the polyprenyl chain to geranylgeranyl pyrophosphate (GGPP) and its subsequent cyclization to form the characteristic 5-8-5 tricyclic ring system of the ophiobolin skeleton.^[2] Further enzymatic modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases, lead to the various ophiobolin analogues, including **Ophiobolin G**.

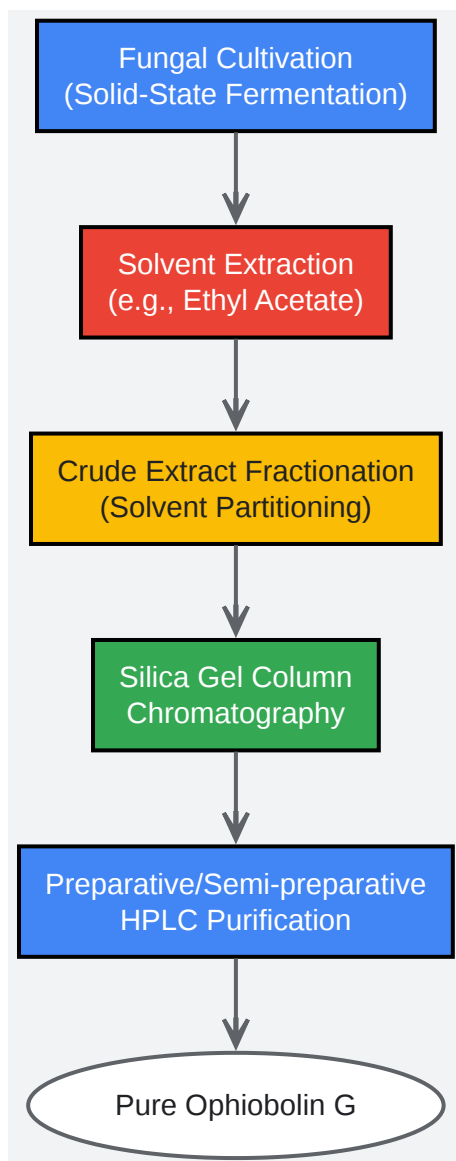


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Caption: Biosynthetic pathway of **Ophiobolin G** in *Aspergillus ustus*.

Experimental Workflow for Isolation and Purification

The general workflow for obtaining pure **Ophiobolin G** from a fungal culture involves a series of sequential steps, from initial cultivation to final purification.



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Caption: General experimental workflow for **Ophiobolin G** isolation.

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